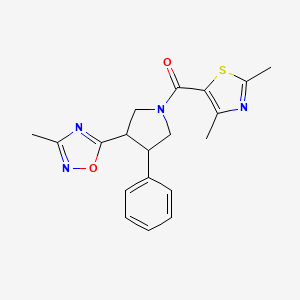
4-(5-isopropyl-1,3,4-oxadiazol-2-yl)-N-(naphthalen-1-ylmethyl)piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-isopropyl-1,3,4-oxadiazol-2-yl)-N-(naphthalen-1-ylmethyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C22H26N4O2 and its molecular weight is 378.476. The purity is usually 95%.
BenchChem offers high-quality 4-(5-isopropyl-1,3,4-oxadiazol-2-yl)-N-(naphthalen-1-ylmethyl)piperidine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(5-isopropyl-1,3,4-oxadiazol-2-yl)-N-(naphthalen-1-ylmethyl)piperidine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antiproliferative Agents and Tubulin Inhibitors
A new class of antiproliferative agents, including 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, has been identified as tubulin inhibitors. These compounds show potent activity in antiproliferative assays and act by inhibiting tubulin, confirmed through biochemical assays and the demonstration of increased mitotic cells following treatment of leukemia cell lines (Krasavin et al., 2014).
Anticancer Evaluation
Research involving 1,3,4-oxadiazole derivatives, including those with naphthalen-1-ylmethyl groups, has shown significant in vitro anticancer activity against various cancer cell lines. This includes a focus on the synthesis, characterization, and evaluation of these compounds for their potential in cancer therapy (Salahuddin et al., 2014).
Molecular Interaction Studies
Studies on the molecular interactions of antagonists with specific receptors have been conducted to understand the binding and activity profiles of compounds similar in structure to 4-(5-isopropyl-1,3,4-oxadiazol-2-yl)-N-(naphthalen-1-ylmethyl)piperidine-1-carboxamide. This includes analyses of conformational behavior and pharmacophore models for receptor binding (Shim et al., 2002).
Fluorescent Sigma Ligands
The design and evaluation of naphthol- and carbazole-containing fluorescent sigma ligands have provided insights into the potential use of structurally related compounds as fluorescent probes for receptor binding studies. This includes understanding their affinities towards sigma receptors and their fluorescent properties (Ferorelli et al., 2007).
Metabolism-related Studies
Research into the metabolism-related liabilities of compounds with potent histone deacetylase (HDAC) inhibitor activity has revealed the importance of understanding the metabolic fate of these molecules, including their clearance rates and main metabolites following dosing. This is crucial for optimizing the therapeutic potential and administration routes of such compounds (Fonsi et al., 2009).
Antibacterial Studies
The synthesis and antibacterial study of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide have shown moderate to talented activity against both Gram-negative and Gram-positive bacteria. This highlights the potential of these compounds in the development of new antibacterial agents (Khalid et al., 2016).
Propiedades
IUPAC Name |
N-(naphthalen-1-ylmethyl)-4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O2/c1-15(2)20-24-25-21(28-20)17-10-12-26(13-11-17)22(27)23-14-18-8-5-7-16-6-3-4-9-19(16)18/h3-9,15,17H,10-14H2,1-2H3,(H,23,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKASYFBXDBPZTB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)NCC3=CC=CC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-isopropyl-1,3,4-oxadiazol-2-yl)-N-(naphthalen-1-ylmethyl)piperidine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

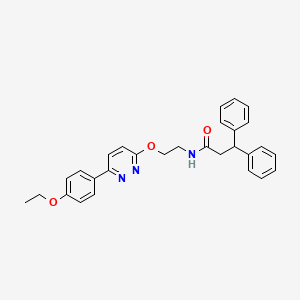

![1-(2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2412113.png)
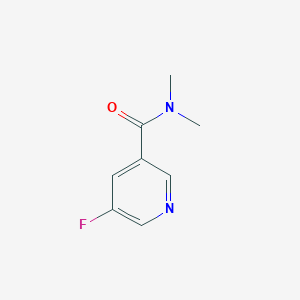
![2-{[(4-Bromo-2-methylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2412116.png)
![N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(m-tolyl)acetamide](/img/structure/B2412117.png)
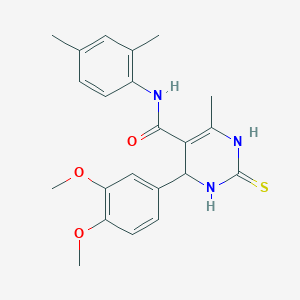
![9-(3-chloro-2-methylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2412122.png)
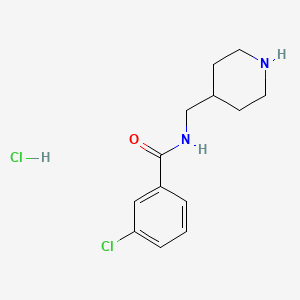

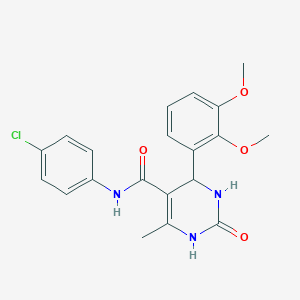

![3-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid](/img/structure/B2412130.png)
